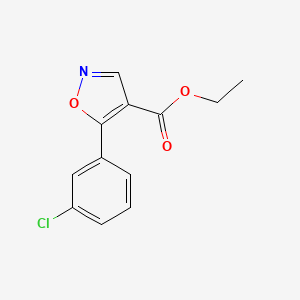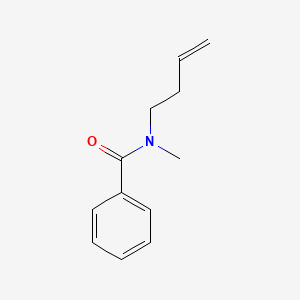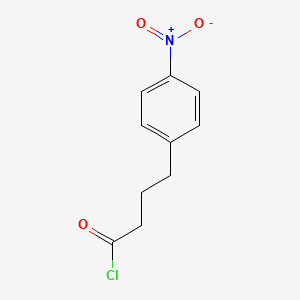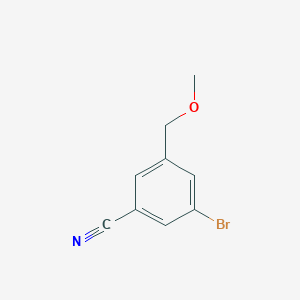
(4-((tert-Butyldiphenylsilyl)oxy)-3-methoxyphenyl)boronic acid
描述
(4-((tert-Butyldiphenylsilyl)oxy)-3-methoxyphenyl)boronic acid is a boronic acid derivative that features a boron atom bonded to a phenyl ring substituted with a tert-butyl(diphenyl)silyl group and a methoxy group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
准备方法
The synthesis of (4-((tert-Butyldiphenylsilyl)oxy)-3-methoxyphenyl)boronic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a phenol derivative.
Protection of Hydroxyl Group: The hydroxyl group of the phenol is protected using tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole or pyridine.
Methoxylation: The protected phenol is then subjected to methoxylation using a methylating agent like methyl iodide in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
化学反应分析
(4-((tert-Butyldiphenylsilyl)oxy)-3-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The boronic acid group can be reduced to form the corresponding borane.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.
Common reagents and conditions used in these reactions include:
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Major products formed from these reactions include phenols, boranes, and biaryl or styrene derivatives.
科学研究应用
(4-((tert-Butyldiphenylsilyl)oxy)-3-methoxyphenyl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a protease inhibitor due to the boronic acid group’s ability to form reversible covalent bonds with serine and threonine residues in enzyme active sites.
Medicine: Explored for its potential use in drug development, particularly in the design of boron-containing drugs for cancer therapy and other diseases.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials, due to its unique reactivity and structural properties.
作用机制
The mechanism of action of (4-((tert-Butyldiphenylsilyl)oxy)-3-methoxyphenyl)boronic acid involves the interaction of the boronic acid group with target molecules. The boronic acid group can form reversible covalent bonds with nucleophilic groups such as hydroxyl, amino, and thiol groups. This interaction can inhibit the activity of enzymes by blocking their active sites or altering their conformation. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
(4-((tert-Butyldiphenylsilyl)oxy)-3-methoxyphenyl)boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Lacks the tert-butyl(diphenyl)silyl and methoxy groups, resulting in different reactivity and applications.
(4-Methoxyphenyl)boronic acid: Similar to this compound but lacks the tert-butyl(diphenyl)silyl group, affecting its steric and electronic properties.
(4-{[tert-Butyl(diphenyl)silyl]oxy}phenyl)boronic acid:
属性
CAS 编号 |
482309-54-6 |
|---|---|
分子式 |
C23H27BO4Si |
分子量 |
406.4 g/mol |
IUPAC 名称 |
[4-[tert-butyl(diphenyl)silyl]oxy-3-methoxyphenyl]boronic acid |
InChI |
InChI=1S/C23H27BO4Si/c1-23(2,3)29(19-11-7-5-8-12-19,20-13-9-6-10-14-20)28-21-16-15-18(24(25)26)17-22(21)27-4/h5-17,25-26H,1-4H3 |
InChI 键 |
ZSPFICKKGHQCFL-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)OC)(O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8750009.png)

![Benzoic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, methyl ester](/img/structure/B8750022.png)

![3-[4-(3-Hydroxyprop-1-ynyl)phenyl]prop-2-yn-1-ol](/img/structure/B8750041.png)


![7-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8750063.png)

